molecular formula C11H14ClN3O B11783683 N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B11783683
M. Wt: 239.70 g/mol
InChI Key: RAZCECFWNKHJGO-UHFFFAOYSA-N
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Description

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine ring linked to a carboxamide group, which is further substituted with a 3-chloropyridin-2-yl moiety. This structure confers versatility in biological interactions, particularly in targeting enzymes and receptors involved in diseases such as cancer, viral infections, and neurological disorders.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C11H14ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,16)

InChI Key

RAZCECFWNKHJGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=C(C=CC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with piperidine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Anti-Angiogenic and Anticancer Analogs

Compound: N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

  • Key Features :
    • Substituted phenyl group with pyrimidine-pyridine hybrid.
    • Demonstrated dual anti-angiogenic and DNA cleavage activities in vitro .
  • Activity: Compounds 10a, 10b, 10c, 12b, 14b, and 14c (derivatives) showed regression of microvessel proliferation, indicating potent anti-angiogenic effects . Limited evidence of direct antitumor activity; further studies required to assess apoptosis induction in tumor vasculature .
  • Structural Divergence :
    • The 3-chloropyridin-2-yl group in the target compound is replaced with a pyrimidine-pyridine system, enhancing DNA interaction but reducing selectivity for specific kinase targets.

Insecticidal Carboxamides

Compound : 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (Compound I)

  • Key Features: Pyrazole-thiazole core with 3-chloropyridin-2-yl and ethoxyphenyl groups. Acts as a Ryanodine receptor (RyR) inhibitor, disrupting insect calcium channels .
  • Activity: Crystal structure analysis reveals a near-perpendicular orientation between pyrazole and 3-chloropyridin-2-yl groups, optimizing steric interactions with RyR .
  • Comparison :
    • Both compounds share the 3-chloropyridin-2-yl motif, but the pyrazole-thiazole scaffold in Compound I enhances insecticidal specificity, unlike the piperidine-carboxamide core of the target compound.

Kinase Inhibitors

Compound: 1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide

  • Key Features :
    • Type I LIM kinase 2 (LIMK2) inhibitor with a pyrrolo-pyrimidine substituent .
  • Activity: Non-ATP competitive binding, enabling selectivity in kinase inhibition .
  • Comparison :
    • The target compound lacks the pyrrolo-pyrimidine system, which is critical for LIMK2 binding. Piperidine-4-carboxamide derivatives with bulkier aromatic groups may exhibit broader kinase inhibition.

Antiviral Derivatives

Compound: (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide (Compound 35)

  • Key Features :
    • Complex substituents including azetidine and thiophene groups.
    • Targets SARS-CoV-2 papain-like protease (PLpro) .
  • Activity :
    • Demonstrated in vitro antiviral efficacy via HRMS and NMR validation .
  • Comparison :
    • The 3-chloropyridin-2-yl group in the target compound may enhance binding to viral proteases, but Compound 35’s azetidine-thiophene system improves solubility and target engagement.

Structural Analogues in Catalogs

Examples :

  • N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide (MFCD: 30559692) .
  • N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide (MFCD: 30559705) .
  • Key Features :
    • Halogenated pyridine cores with pivalamide groups.
  • Comparison :
    • These catalogued compounds lack the piperidine-carboxamide linkage but highlight the pharmacological relevance of halogenated pyridine derivatives in drug design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight Source
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide Piperidine-carboxamide 3-Chloropyridin-2-yl Under investigation ~265.7 g/mol N/A
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide Piperidine-carboxamide Pyrimidine-pyridine hybrid Anti-angiogenic, DNA cleavage ~434.9 g/mol
3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide 3-Chloropyridin-2-yl, ethoxyphenyl RyR inhibition (Insecticidal) ~465.9 g/mol
(R)-N-((5-(3-(1-(...ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide Piperidine-carboxamide Azetidine, thiophene SARS-CoV-2 PLpro inhibition ~519.2 g/mol

Research Findings and Implications

  • Substituent-Driven Activity : The 3-chloropyridin-2-yl group enhances target binding in kinase and protease inhibitors, but its efficacy depends on auxiliary substituents (e.g., pyrimidine in anti-angiogenic compounds , thiophene in antivirals ).
  • Therapeutic Potential: Piperidine-4-carboxamide derivatives show promise in diverse applications, but N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide requires further validation for specific indications like oncology or virology.
  • Structural Optimization : Bulkier aromatic groups (e.g., naphthalene in SARS-CoV-2 inhibitors ) improve solubility and selectivity, suggesting avenues for modifying the target compound.

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